methyl (7R,8S,9S,10R,11R,13S,14S,17R)-10,13-dimethyl-11-methylsulfonyloxy-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Overview
Description
5,Pregnane-7 alpha,21-dicarboxylic acid,17-ydroxy-11-methylsulfonic acid-3-ketone,-butyrolectone,methyl ester is a chemical compound with the CAS number 192704-58-8 . It is an intermediate in the synthesis of eplerenone, a medication used to treat high blood pressure and heart failure . The compound has a molecular formula of C25H34O8S and a molecular weight of 494.6 g/mol .
Preparation Methods
The synthesis of 5,Pregnane-7 alpha,21-dicarboxylic acid,17-ydroxy-11-methylsulfonic acid-3-ketone,-butyrolectone,methyl ester involves several steps. The synthetic route typically starts with the appropriate steroidal precursor, which undergoes a series of chemical reactions including oxidation, reduction, and esterification . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,Pregnane-7 alpha,21-dicarboxylic acid,17-ydroxy-11-methylsulfonic acid-3-ketone,-butyrolectone,methyl ester is primarily used as an intermediate in the synthesis of eplerenone . Eplerenone is a mineralocorticoid receptor antagonist used in the treatment of cardiovascular diseases . The compound’s role in the synthesis of eplerenone makes it valuable in pharmaceutical research and development . Additionally, it may be used in studies related to steroid chemistry and the development of other steroid-based medications .
Mechanism of Action
As an intermediate in the synthesis of eplerenone, the compound itself does not have a direct mechanism of action. eplerenone, the final product, works by blocking the action of aldosterone, a hormone that regulates blood pressure and fluid balance . By inhibiting aldosterone, eplerenone helps reduce blood pressure and prevent fluid retention, which is beneficial in treating conditions like hypertension and heart failure .
Comparison with Similar Compounds
Similar compounds to 5,Pregnane-7 alpha,21-dicarboxylic acid,17-ydroxy-11-methylsulfonic acid-3-ketone,-butyrolectone,methyl ester include other steroidal intermediates used in the synthesis of mineralocorticoid receptor antagonists . These compounds may have similar structures but differ in their specific functional groups and synthetic routes . The uniqueness of this compound lies in its specific role in the synthesis of eplerenone, which distinguishes it from other steroidal intermediates .
Properties
IUPAC Name |
methyl (7R,8S,9S,10R,11R,13S,14S,17R)-10,13-dimethyl-11-methylsulfonyloxy-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8S/c1-23-8-5-15(26)11-14(23)12-16(22(28)31-3)20-17-6-9-25(10-7-19(27)32-25)24(17,2)13-18(21(20)23)33-34(4,29)30/h11,16-18,20-21H,5-10,12-13H2,1-4H3/t16-,17+,18-,20+,21+,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAKMSTXODAGW-JNAIAPLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)OS(=O)(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)OS(=O)(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304156 | |
Record name | 11α-Eplerenone methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192704-58-8 | |
Record name | 11α-Eplerenone methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192704-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11α-Eplerenone methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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